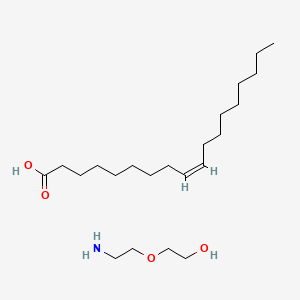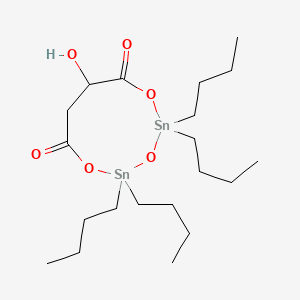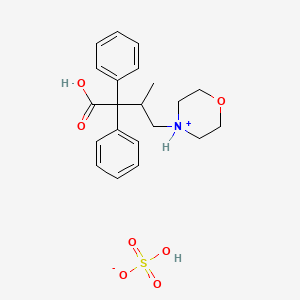
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate is a chemical compound with the molecular formula C21H27NO7S and a molecular weight of 437.5 g/mol. This compound is known for its unique structure, which includes a morpholinium ion and a hydrogen sulphate group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate involves several steps. The primary synthetic route includes the reaction of 3-methyl-3,3-diphenylpropanoic acid with morpholine under specific conditions to form the morpholinium salt. This is followed by the addition of hydrogen sulphate to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinium ion can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)morpholinium hydrogen sulphate can be compared with other similar compounds such as:
- 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)pyridinium hydrogen sulphate
- 4-(3-Carboxy-2-methyl-3,3-diphenylpropyl)ammonium hydrogen sulphate These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Propriétés
Numéro CAS |
93841-21-5 |
|---|---|
Formule moléculaire |
C21H27NO7S |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
hydrogen sulfate;3-methyl-4-morpholin-4-ium-4-yl-2,2-diphenylbutanoic acid |
InChI |
InChI=1S/C21H25NO3.H2O4S/c1-17(16-22-12-14-25-15-13-22)21(20(23)24,18-8-4-2-5-9-18)19-10-6-3-7-11-19;1-5(2,3)4/h2-11,17H,12-16H2,1H3,(H,23,24);(H2,1,2,3,4) |
Clé InChI |
OFIQJTJIXKPUGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH+]1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


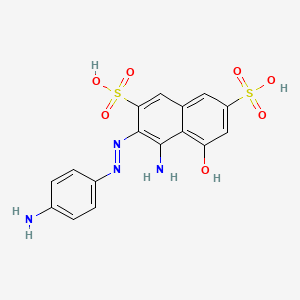
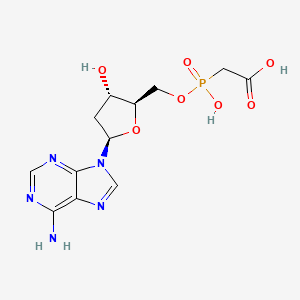
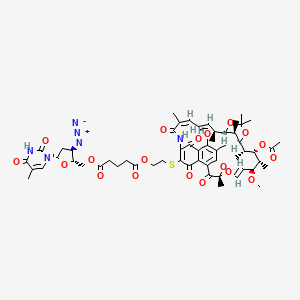
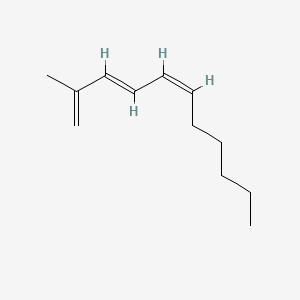
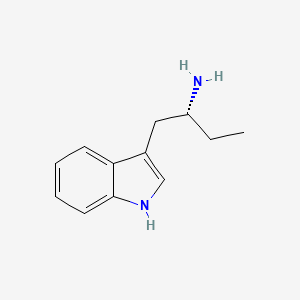
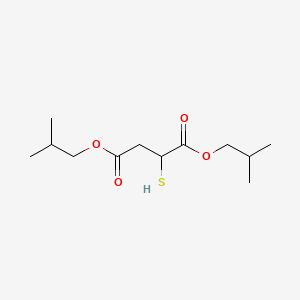
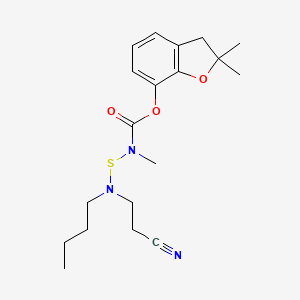
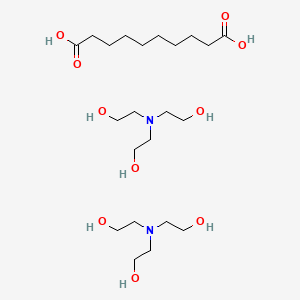
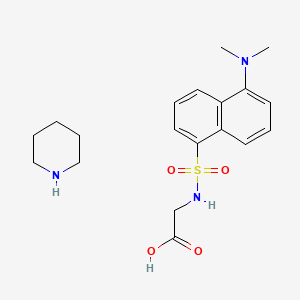
![(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12692231.png)
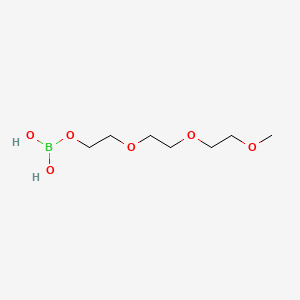
![Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-](/img/structure/B12692236.png)
